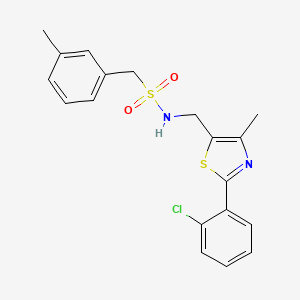
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H19ClN2O2S2 and its molecular weight is 406.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative with significant biological activity, particularly in antimicrobial and anticancer domains. This compound's structure features a thiazole ring and a methanesulfonamide group, contributing to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄ClN₂O₂S
- Molecular Weight : 328.79 g/mol
- IUPAC Name : N-[[2-(2-chlorophenyl)-4-methylthiazol-5-yl]methyl]-1-(m-tolyl)methanesulfonamide
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes involved in folate synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to the inhibition of dihydrofolic acid synthesis, which is essential for DNA and RNA production in bacteria.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The above table illustrates the compound's effectiveness against different bacterial strains, showcasing its potential as an antimicrobial agent.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
Mechanism of Anticancer Activity
The anticancer activity is believed to involve:
- Inhibition of CDK enzymes : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
- Induction of Apoptosis : The compound triggers apoptotic pathways through the downregulation of anti-apoptotic proteins like Mcl-1 .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. Results indicated a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating resistant infections.
- Anticancer Research : Another study focused on the impact of this compound on breast cancer cells, reporting significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways .
- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with specific molecular targets, enhancing its biological activity compared to other sulfonamide derivatives .
属性
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-6-5-7-15(10-13)12-26(23,24)21-11-18-14(2)22-19(25-18)16-8-3-4-9-17(16)20/h3-10,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZITYOOJNMPCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














